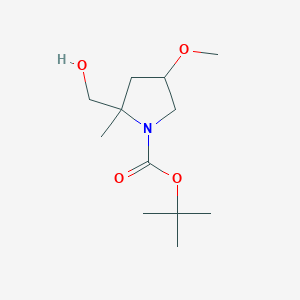![molecular formula C18H13ClFN5O B2755128 3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893930-28-4](/img/structure/B2755128.png)
3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H13ClFN5O and its molecular weight is 369.78. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Triazolopyrimidines, including structures similar to 3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, have been extensively studied for their anticancer properties. One notable study focuses on a series of triazolopyrimidines as anticancer agents, revealing their unique mechanism of tubulin inhibition. These compounds were found to promote tubulin polymerization in vitro without binding competitively with paclitaxel, instead inhibiting the binding of vincas to tubulin. The study highlighted that these compounds could overcome resistance attributed to several multidrug resistance transporter proteins, showing high potency and efficacy in tumor growth inhibition in nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).
Antibacterial and Antifungal Activities
Another research area explores the antibacterial and antifungal potentials of triazolopyrimidine derivatives. A study synthesizing novel derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring reported their characterization and evaluation against Gram-positive and Gram-negative bacteria. The findings demonstrated that these compounds exhibit significant antibacterial activity, offering a promising avenue for developing new antimicrobial agents (Lahmidi et al., 2019).
Antitumor and Tubulin Polymerization
Further investigations into the antitumor capabilities of triazolopyrimidines have shown that these compounds, including variants structurally similar to 3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, act as potent anticancer agents by promoting tubulin polymerization. These findings support the potential of triazolopyrimidines in cancer therapy, especially for overcoming multidrug resistance (Zhang et al., 2007).
Antiasthma Agents
Research into the use of triazolopyrimidines as potential antiasthma agents has identified several compounds within this class that act as mediator release inhibitors. These findings suggest the possibility of utilizing triazolopyrimidines for developing new therapeutic agents for asthma management (Medwid et al., 1990).
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O/c1-11-5-6-14(8-15(11)19)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-2-4-13(20)7-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNHXQDODNRZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)
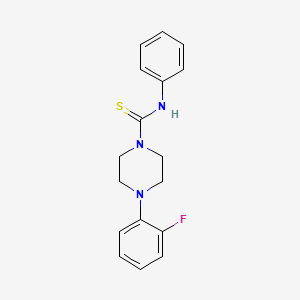
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)
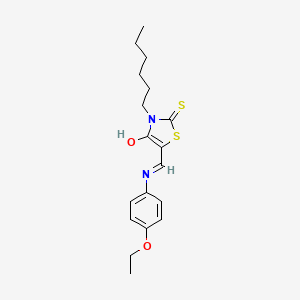

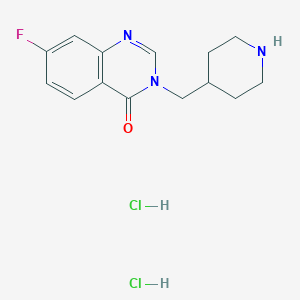
![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)
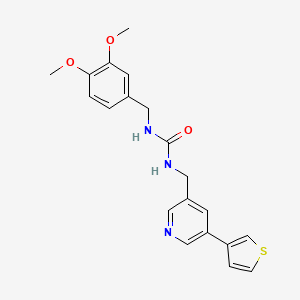
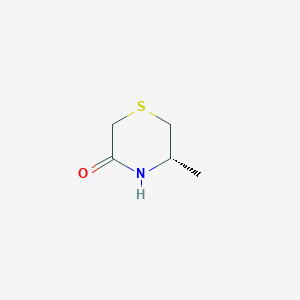
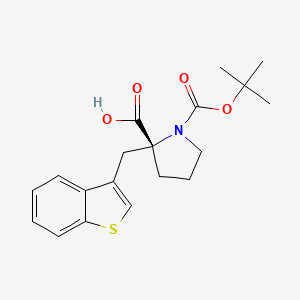
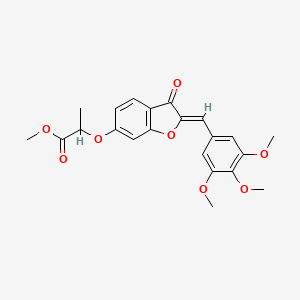
![4-chlorophenyl 5H-pyrimido[5,4-b]indol-4-yl sulfide](/img/structure/B2755065.png)
